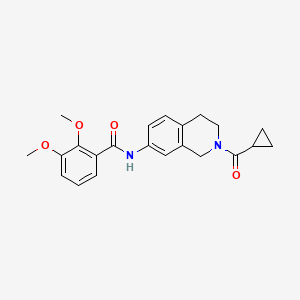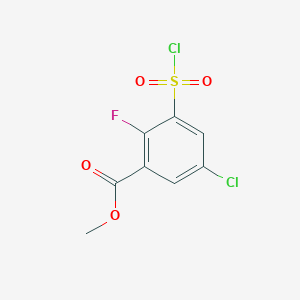
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide, appears to be a derivative of the tetrahydroisoquinoline family. Tetrahydroisoquinolines are a class of compounds known for their presence in various bioactive molecules and pharmaceuticals. The specific structure mentioned includes a cyclopropanecarbonyl group attached to the nitrogen of the tetrahydroisoquinoline and a dimethoxybenzamide moiety. This structure suggests potential biological activity, possibly in the realm of central nervous system agents or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been described using a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence . This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, which undergo condensation under reductive conditions to form N-aryl 2-bromobenzylamines. The introduction of the C-3/C-4 unit is achieved using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by intramolecular reductive amination to cyclize the molecule and form the tetrahydroisoquinoline core . Although the specific compound mentioned is not directly synthesized in the cited paper, the methodology could potentially be adapted for its synthesis by incorporating the appropriate substituents.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines, such as those mentioned in the provided papers, is characterized by a bicyclic ring system that includes a benzene ring fused to a saturated six-membered ring containing one nitrogen atom . The presence of substituents like the cyclopropanecarbonyl group and dimethoxybenzamide moiety would influence the molecule's three-dimensional conformation and, consequently, its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The tetrahydroisoquinoline core is amenable to various chemical reactions, which can be used to introduce different functional groups. For instance, the reductive amination step in the synthesis of N-aryl tetrahydroisoquinolines is a key transformation that forms the C-N bond and completes the bicyclic structure . Additionally, the presence of a dimethoxybenzamide group in the compound of interest suggests that it could undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer some general characteristics based on the structure. Tetrahydroisoquinolines typically exhibit moderate polarity due to the presence of a nitrogen atom, which can engage in hydrogen bonding . The cyclopropanecarbonyl group would add steric bulk and could affect the compound's boiling point and solubility. The dimethoxybenzamide moiety would contribute to the overall polarity and could also impact the molecule's ability to penetrate biological membranes, which is often a consideration in drug design.
科学的研究の応用
Identification and Metabolism
One study focused on the identification of human metabolites of a closely related compound, YM758, which is an inhibitor of the "funny" If current channel expressed in the sinus node of the heart. This research is pivotal for understanding the pharmacokinetics and metabolic pathways of such compounds, which are crucial for their development as therapeutic agents (Umehara et al., 2009).
Synthetic Routes
Another study developed a practical and scalable synthetic route to YM758 monophosphate, demonstrating the compound's potential in large-scale production for medical applications. This synthetic approach aims to optimize the manufacturing process for pharmaceutical compounds, highlighting the importance of efficient synthesis methods in drug development (Yoshida et al., 2014).
Diagnostic Applications
The use of a compound structurally similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide, 18F-ISO-1, for PET imaging in patients with newly diagnosed malignant neoplasms highlights the potential diagnostic applications of such compounds. This study illustrates the compound's utility in evaluating tumor proliferation, which could be invaluable in cancer diagnosis and monitoring (Dehdashti et al., 2013).
Chemical Synthesis and Derivatives
Research on isoquinoline derivatives, including efforts to synthesize tetrahydropalmatine, a natural alkaloid, showcases the broader chemical interest in the structural class to which this compound belongs. These studies contribute to the understanding of chemical properties and synthetic strategies for isoquinoline derivatives, which can be applied to a wide range of potential therapeutic agents (Markaryan et al., 1973).
Long-Term Retention Study
Investigating the long-term retention of YM758 and its metabolites in the eyeball and thoracic aorta of rats offers insights into the distribution and potential effects of these compounds within the body. Such studies are essential for assessing the safety and therapeutic potential of new drugs (Umehara et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-4-18(20(19)28-2)21(25)23-17-9-8-14-10-11-24(13-16(14)12-17)22(26)15-6-7-15/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXHBNMIGLJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)
![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)


![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)